3-(哌啶-1-基)吡啶-4-胺

描述

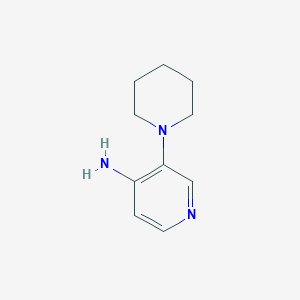

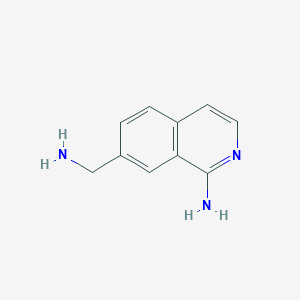

“3-(Piperidin-1-yl)pyridin-4-amine” is a compound that belongs to the class of organic compounds known as phenylpiperidines . These are compounds containing a phenylpiperidine skeleton, which consists of a piperidine bound to a phenyl group .

Synthesis Analysis

Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . The current review summarizes recent scientific literature on intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .Molecular Structure Analysis

The molecular structure of “3-(Piperidin-1-yl)pyridin-4-amine” can be represented by the IUPAC name 3- (1-piperidinyl)-4-pyridinamine . The InChI code for this compound is 1S/C10H15N3/c11-9-4-5-12-8-10 (9)13-6-2-1-3-7-13/h4-5,8H,1-3,6-7H2, (H2,11,12) .Chemical Reactions Analysis

Piperidine derivatives are utilized in different ways as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic and/or anticoagulant agents . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .Physical And Chemical Properties Analysis

The CAS Number of “3-(Piperidin-1-yl)pyridin-4-amine” is 144864-26-6 . It has a molecular weight of 177.25 . It is a powder in physical form .科学研究应用

合成方法

3-(哌啶-1-基)吡啶-4-胺因其刚性二胺结构而在药物化学中具有相关性。其合成的新方法涉及吡咯基吡啶的催化氢化,吡咯基吡啶可由 3-氨基吡啶制备 (Smaliy 等人,2011)。

哌啶形成和功能化

在可见光下使用碘催化的 Csp3–H 胺化选择性合成哌啶是一个重要的过程。这种方法改变了通常对吡咯烷合成的偏好,有利于哌啶的形成 (Zhang & Muñiz,2017)。此外,哌啶等环胺与醛缩合形成吡啶衍生物,这是一条有价值的胺 C-H 功能化途径 (Ma 等人,2016)。

化学相互作用和反应

1-氨基-4-(5-芳基恶唑-2-基)-1,3-丁二烯的合成涉及与哌啶的反应,导致吡啶环的打开 (Maiboroda 等人,1998)。由吡啶鎓盐和哌啶形成的共价加合物在固态和非极性溶剂中稳定,这也突出了重要的化学性质 (Moracci 等人,1980)。

药物化学

3-(哌啶-1-基)吡啶-4-胺在 CGRP 受体拮抗剂的开发中发挥作用。描述了 CGRP 受体拮抗剂中一个特权子结构的两种合成,突出了其在药物化学中的重要性 (Leahy 等人,2012)。

碱性和芳香性

杂环胺(如哌啶)及其芳香类似物(吡啶)的碱性很显着。哌啶的碱性与强碱性脂肪胺相当,而吡啶表现为亲核试剂,并经历亲电和亲核取代 (Ginsburg,1967)。

安全和危害

The safety information for “3-(Piperidin-1-yl)pyridin-4-amine” includes several hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing mist or vapors, washing skin thoroughly after handling, not eating, drinking, or smoking when using this product, and using only outdoors or in a well-ventilated area .

未来方向

Piperidine derivatives are being utilized in different ways as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic and/or anticoagulant agents . This review article sheds a light on the most recent studies proving the importance of piperidine nucleus in the field of drug discovery . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .

属性

IUPAC Name |

3-piperidin-1-ylpyridin-4-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15N3/c11-9-4-5-12-8-10(9)13-6-2-1-3-7-13/h4-5,8H,1-3,6-7H2,(H2,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BKWUVVNRSKZZNU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)C2=C(C=CN=C2)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(Piperidin-1-yl)pyridin-4-amine | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-chloro-N-(3-imidazo[1,2-a]pyrimidin-2-ylphenyl)benzamide](/img/structure/B2821954.png)

![2-((3-(4-ethoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B2821955.png)

![tert-butyl N-[2-(2,3-dihydro-1H-indol-3-yl)ethyl]carbamate](/img/structure/B2821965.png)

![1-(3-Methyl-6-phenylimidazo[2,1-b][1,3]thiazol-2-yl)ethanone](/img/structure/B2821968.png)

![6-Bromo-3-(difluoromethyl)-2-methylimidazo[1,2-a]pyridine](/img/structure/B2821969.png)

![N-(4-([1,1'-biphenyl]-4-yl)thiazol-2-yl)benzo[d]thiazole-2-carboxamide](/img/structure/B2821970.png)

![Methyl 3-[(4-bromobenzoyl)amino]thiophene-2-carboxylate](/img/structure/B2821973.png)

![2-(3-benzyl-7-oxo-3,7-dihydro-6H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl)-N-(4-ethoxyphenyl)acetamide](/img/structure/B2821975.png)